molecular formula C13H13N3O4 B14991286 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14991286
M. Wt: 275.26 g/mol
InChI Key: WPRQDHYGQJCPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and benzodioxines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the benzodioxine moiety, followed by their coupling to form the final product. Common reagents used in these reactions include ethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide
  • 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of the oxadiazole and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C13H13N3O4/c1-2-8-12(16-20-15-8)14-13(17)11-7-18-9-5-3-4-6-10(9)19-11/h3-6,11H,2,7H2,1H3,(H,14,16,17)

InChI Key

WPRQDHYGQJCPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.